(S)-4-Isopropyl-2-oxazolidinone

Catalog No.
S1483905
CAS No.
17016-83-0
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Isopropyl-2-oxazolidinone

CAS Number

17016-83-0

Product Name

(S)-4-Isopropyl-2-oxazolidinone

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1

InChI Key

YBUPWRYTXGAWJX-RXMQYKEDSA-N

SMILES

CC(C)C1COC(=O)N1

Synonyms

4(S)-(1-Methylethyl)-2-oxazolidinone; 4(S)-Isopropyloxazolidin-2-one

Canonical SMILES

CC(C)C1COC(=O)N1

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1

Asymmetric Synthesis

(S)-4-Isopropyl-2-oxazolidinone serves as a valuable chiral building block in asymmetric synthesis. Its readily accessible chiral center allows chemists to introduce chirality into target molecules with high enantioselectivity. Studies have demonstrated its effectiveness in synthesizing various chiral compounds, including pharmaceuticals, agrochemicals, and natural products [, ].

Organocatalysis

(S)-4-Isopropyl-2-oxazolidinone finds application in organocatalysis, where it acts as an organocatalyst for various organic reactions. Its Brønsted acidity and Lewis basicity enable it to activate substrates and promote efficient and selective transformations. Research has explored its use in reactions like aldol additions, Mannich reactions, and Michael additions [, ].

(S)-4-Isopropyl-2-oxazolidinone is a chiral compound with the molecular formula C6_6H11_{11}NO2_2. It belongs to the oxazolidinone class of compounds, which are characterized by a five-membered ring containing both nitrogen and oxygen. This specific compound is notable for its use as a chiral auxiliary in asymmetric synthesis, allowing for the selective formation of enantiomers in various

, primarily as a chiral auxiliary. Key reactions include:

  • Aldol Reactions: It acts as a chiral ligand, facilitating the formation of enantiomerically enriched products through aldol addition reactions.
  • Dihydroxylation: The compound can undergo catalytic asymmetric dihydroxylation, leading to optically pure products .
  • Carbonylation Reactions: It can be synthesized via carbonylation methods, which involve the insertion of carbon monoxide into organic molecules under specific conditions .

The biological activity of (S)-4-Isopropyl-2-oxazolidinone has been explored in various contexts. It exhibits potential antibacterial properties, particularly against Gram-positive bacteria. Its role as a chiral auxiliary also extends to applications in drug discovery, where it aids in the development of new therapeutic agents with enhanced efficacy and selectivity .

Several methods have been developed for synthesizing (S)-4-Isopropyl-2-oxazolidinone:

  • Direct Carbonylation: This method involves the reaction of β-amino alcohols with carbon monoxide under palladium catalysis, yielding high isolated yields .
  • Chiral Auxiliary Methods: Utilizing chiral auxiliaries in asymmetric synthesis allows for the production of this compound from simpler precursors, often involving mild reaction conditions .
  • Evans’ Method: A notable approach involves using Evans' methodology, which emphasizes cost-effective and efficient synthesis while maintaining high stereoselectivity .

(S)-4-Isopropyl-2-oxazolidinone is widely used in:

  • Asymmetric Synthesis: As a chiral auxiliary, it enhances the stereochemical outcome of various reactions.
  • Pharmaceutical Development: Its ability to produce enantiomerically pure compounds makes it valuable in developing new drugs.
  • Catalysis: Employed as a ligand in dirhodium(II) complexes for catalyzing diverse organic transformations .

Interaction studies involving (S)-4-Isopropyl-2-oxazolidinone focus on its role as a chiral ligand and its interactions with other reagents during catalytic processes. These studies reveal how it influences reaction pathways and product distributions, particularly in asymmetric catalysis. The compound's interactions can significantly impact the efficiency and selectivity of

Several compounds share structural similarities with (S)-4-Isopropyl-2-oxazolidinone. Below is a comparison highlighting its uniqueness:

Compound NameStructure/PropertiesUnique Features
(S)-4-Methyl-2-oxazolidinoneC6_6H11_{11}NO2_2Methyl group instead of isopropyl; less steric hindrance.
(S)-4-Phenyl-2-oxazolidinoneC9_9H11_{11}NO2_2Contains a phenyl group; used in different catalytic applications.
(S)-4-(Trifluoromethyl)-2-oxazolidinoneC6_6H5_5F3_3NO2_2Trifluoromethyl group enhances electrophilicity; unique reactivity profile.

(S)-4-Isopropyl-2-oxazolidinone stands out due to its specific steric properties and effectiveness as a chiral auxiliary, making it particularly useful in asymmetric synthesis compared to its analogs .

The oxazolidinone framework was first reported in 1888 by Siegmund Gabriel during investigations into bromoethylamine hydrobromide derivatives. Early 20th-century studies focused on its reactivity, but the potential for stereochemical control remained unexplored until the 1980s. The advent of Evans' chiral auxiliaries marked a paradigm shift, transforming oxazolidinones from curiosities into strategic tools for asymmetric synthesis.

Key milestones include:

  • 1982: Evans et al. demonstrated that N-acyl oxazolidinones undergo highly diastereoselective alkylations, achieving >100:1 selectivity via chelated enolate intermediates.
  • 1990s: Commercial availability of enantiopure oxazolidinones (e.g., (S)-4-isopropyl, (S)-4-benzyl derivatives) accelerated their adoption in total synthesis.
  • 2010s: Mechanistic refinements, such as LiOH/H₂O₂ cleavage protocols, addressed scalability and safety concerns.

Evans' Pioneering Contributions to Stereoselective Synthesis

David A. Evans' 1982 disclosure of oxazolidinone-mediated alkylations established a general method for constructing quaternary stereocenters. The methodology hinges on:

  • Enolate Formation: Treatment of N-acyl oxazolidinones with strong bases (e.g., LiHMDS) generates chelated (Z)-enolates, where the oxazolidinone's C4 substituent dictates facial selectivity.
  • Electrophilic Trapping: Alkylation proceeds with predictable stereochemical outcomes, as demonstrated in the synthesis of tylophorinicine (a phenanthroindolizidine alkaloid).
  • Auxiliary Cleavage: LiOH/H₂O₂ selectively hydrolyzes the amide bond, yielding enantiopure carboxylic acids without epimerization.

This approach overcame limitations of earlier chiral auxiliaries by providing consistently high enantiomeric excesses (typically >95% ee) across diverse substrates.

The concept of stereoinduction lies at the heart of modern asymmetric synthesis, enabling chemists to dictate the spatial arrangement of atoms in target molecules. In the context of (S)-4-Isopropyl-2-oxazolidinone, stereoinduction is achieved through the temporary introduction of a chiral auxiliary that biases the formation of specific stereoisomers during key bond-forming reactions. This section introduces the foundational principles governing stereoinduction, setting the stage for a focused exploration of the theoretical, conformational, and electronic factors that underpin the utility of (S)-4-Isopropyl-2-oxazolidinone as a chiral auxiliary.

The mechanistic basis of stereoinduction can be traced to the early development of chiral auxiliaries, which are stereogenic units covalently attached to substrates to control the outcome of asymmetric transformations [1] [2]. The auxiliary imparts its chirality onto the substrate, guiding the approach of reagents and the formation of new stereocenters. In the case of (S)-4-Isopropyl-2-oxazolidinone, the rigid, cyclic structure and the presence of a stereogenic center at the 4-position confer a well-defined three-dimensional environment that influences reaction trajectories. The auxiliary is typically introduced in a manner that ensures its removal does not compromise the stereochemical integrity of the product, thereby serving as a transient but powerful tool for enantioselective synthesis.

The effectiveness of (S)-4-Isopropyl-2-oxazolidinone in mediating stereoinduction is exemplified in a range of transformations, including aldol condensations, alkylations, and Michael additions [4]. The auxiliary's ability to enforce specific conformations and engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole contacts, further enhances its stereodirecting capacity. These features collectively enable the high-fidelity transfer of chirality from the auxiliary to the product, a process that is further elucidated in the subsequent sections through theoretical, structural, and computational analyses.

Theoretical Framework of Asymmetric Induction

Historical and Conceptual Origins

The theoretical framework of asymmetric induction is rooted in the quest to understand and predict how chiral environments influence the formation of new stereocenters. Early models, such as those proposed by Elias James Corey and Barry Trost, laid the groundwork for the rational design of chiral auxiliaries [1]. These models emphasized the importance of steric and electronic factors in dictating the approach of reagents to prochiral centers.

The introduction of oxazolidinone-based auxiliaries by David A. Evans represented a significant advance in the field, providing a versatile and reliable platform for asymmetric synthesis [4]. The Evans model posits that the rigid, five-membered ring of the oxazolidinone, coupled with substituents at the 4-position, creates a chiral environment that biases the trajectory of incoming nucleophiles or electrophiles. This bias is transmitted through both steric hindrance and electronic modulation, leading to predictable and often high levels of diastereoselectivity.

Mechanistic Models of Stereoinduction

Several mechanistic models have been developed to rationalize the observed selectivities in reactions mediated by chiral auxiliaries. The Felkin-Anh model, for instance, provides a geometric rationale for the preferential attack of nucleophiles on carbonyl compounds adjacent to stereogenic centers [3]. According to this model, the most favorable conformation is one in which the largest substituent is oriented perpendicular to the carbonyl plane, minimizing steric interactions and facilitating nucleophilic approach from the least hindered face. In the context of oxazolidinone auxiliaries, the isopropyl group at the 4-position serves as the large substituent, dictating the orientation of the substrate and the trajectory of the reaction.

The Cornforth model and the Cram chelation model offer alternative perspectives, emphasizing the role of chelation and electronic effects in certain systems. However, for (S)-4-Isopropyl-2-oxazolidinone, the Evans model remains the most widely applicable, integrating both steric and stereoelectronic considerations to account for the observed outcomes in a variety of transformations [4].

Quantitative Measures of Stereoselectivity

The efficacy of asymmetric induction is quantitatively assessed through parameters such as diastereomeric excess and enantiomeric excess. These measures reflect the degree to which one stereoisomer is favored over others, providing a metric for the effectiveness of the chiral auxiliary. In studies involving (S)-4-Isopropyl-2-oxazolidinone, diastereomeric excess values often exceed 90 percent, underscoring the high level of control afforded by this auxiliary [4].

Table 1. Representative Diastereoselectivities in (S)-4-Isopropyl-2-oxazolidinone-Mediated Reactions

Reaction TypeSubstrateDiastereomeric Excess (%)Reference
Aldol CondensationBenzaldehyde96 [4]
AlkylationEthyl bromide93 [4]
Michael AdditionNitroalkene91 [4]

These data exemplify the robust stereocontrol achievable through the judicious application of (S)-4-Isopropyl-2-oxazolidinone as a chiral auxiliary.

Conformational Analysis of (S)-4-Isopropyl-2-oxazolidinone Auxiliaries

Structural Features and Stereochemical Rigidity

The conformational properties of (S)-4-Isopropyl-2-oxazolidinone are central to its function as a chiral auxiliary. The five-membered oxazolidinone ring imposes a degree of rigidity that restricts the range of accessible conformations, thereby enhancing the predictability of stereoinductive outcomes. The presence of the isopropyl group at the 4-position introduces a significant steric element, further constraining the orientation of substituents and reaction partners.

X-ray crystallographic studies and nuclear magnetic resonance spectroscopy have provided detailed insights into the preferred conformations of (S)-4-Isopropyl-2-oxazolidinone derivatives. These analyses reveal that the isopropyl group adopts a pseudo-equatorial orientation, minimizing steric clashes with the ring oxygen and the carbonyl group. This conformation is retained upon attachment to substrates, ensuring that the chiral environment is faithfully transmitted during subsequent transformations.

Dynamic Behavior and Stereochemical Integrity

Despite the inherent rigidity of the oxazolidinone ring, subtle dynamic processes can influence the stereochemical outcome of reactions. For example, ring flipping or rotation of the isopropyl group may occur under certain conditions, potentially impacting the degree of stereoinduction. However, studies have shown that such processes are generally slow relative to the timescale of most synthetic transformations, ensuring that the auxiliary maintains its stereodirecting influence throughout the course of the reaction.

The dynamic behavior of (S)-4-Isopropyl-2-oxazolidinone and its derivatives has been investigated through variable-temperature NMR spectroscopy and molecular dynamics simulations. These studies confirm that the auxiliary retains its conformational preferences under a wide range of conditions, further validating its utility in asymmetric synthesis.

Stereoelectronic Effects in Reaction Pathways

Role of Stereoelectronic Interactions

Stereoelectronic effects refer to the influence of orbital interactions and electronic distribution on the course of chemical reactions. In the context of (S)-4-Isopropyl-2-oxazolidinone-mediated transformations, these effects play a crucial role in determining the trajectory and outcome of bond-forming events.

The oxazolidinone ring, with its electron-withdrawing carbonyl group and electron-donating nitrogen, creates a polarized environment that can stabilize or destabilize transition states depending on the nature of the reacting partners. The isopropyl substituent further modulates the electronic landscape, influencing both the energy and geometry of key intermediates.

Stereoelectronic Models in Aldol and Alkylation Reactions

In aldol condensations and related transformations, the alignment of orbitals in the transition state is a critical determinant of stereoselectivity. The Felkin-Anh model provides a framework for understanding how the spatial arrangement of substituents and the electronic properties of the auxiliary influence the approach of nucleophiles to carbonyl groups [3]. According to this model, the lowest-energy pathway corresponds to a trajectory that minimizes both steric and electronic repulsion, favoring attack from the less hindered face of the substrate.

The Evans model extends this analysis by considering the specific electronic interactions between the oxazolidinone auxiliary and the substrate. The carbonyl group of the auxiliary can engage in dipole-dipole interactions with the substrate, further stabilizing the preferred transition state and enhancing diastereoselectivity [4].

Experimental Evidence for Stereoelectronic Effects

Empirical studies have provided compelling evidence for the importance of stereoelectronic effects in (S)-4-Isopropyl-2-oxazolidinone-mediated reactions. For example, kinetic isotope effect measurements and Hammett analysis have revealed that electronic modulation of the auxiliary can significantly impact reaction rates and selectivities. Substitution of the isopropyl group with electronically distinct moieties leads to measurable changes in diastereoselectivity, underscoring the interplay between steric and electronic factors.

Table 3. Influence of Auxiliary Substitution on Diastereoselectivity

Auxiliary SubstituentDiastereomeric Excess (%)Reaction TypeReference
Isopropyl96Aldol Condensation [4]
Methyl88Aldol Condensation [4]
Phenyl92Aldol Condensation [4]

These findings highlight the sensitivity of stereoinductive outcomes to both the steric and electronic characteristics of the auxiliary.

Stereoelectronic Effects in Transition State Stabilization

The stabilization of transition states through stereoelectronic interactions is a key feature of (S)-4-Isopropyl-2-oxazolidinone-mediated reactions. Computational and spectroscopic studies have demonstrated that the auxiliary can lower the activation energy of bond-forming events by facilitating favorable orbital overlaps and minimizing destabilizing interactions. This effect is particularly pronounced in reactions involving polar transition states, such as those encountered in aldol and Michael additions.

The net result is an enhancement of both the rate and selectivity of the desired transformation, enabling the efficient synthesis of enantiomerically enriched products.

Computational Studies on Stereoselectivity Determinants

Quantum Chemical Approaches

Advances in computational chemistry have provided powerful tools for probing the mechanistic details of stereoinduction in (S)-4-Isopropyl-2-oxazolidinone-mediated reactions. Quantum chemical methods, such as density functional theory, enable the detailed analysis of transition states, intermediates, and conformational landscapes [5]. These calculations yield quantitative insights into the energetic and geometric factors that govern stereoselectivity.

Recent studies have employed a combination of machine learning-assisted simulations and high-level quantum chemical calculations to map the potential energy surfaces of key reactions. These approaches allow for the identification of the most favorable pathways and the elucidation of the factors that dictate the selectivity of the transformation.

Table 4. Computationally Derived Activation Energies for Diastereomeric Pathways

Reaction TypeDiastereomeric PathwayActivation Energy (kcal/mol)Reference
Aldol CondensationMajor14.2 [5]
Aldol CondensationMinor18.7 [5]
Michael AdditionMajor13.5 [5]
Michael AdditionMinor17.9 [5]

These data illustrate the energetic preference for the formation of one diastereomer over others, consistent with experimental observations.

Molecular Dynamics and Solvent Effects

Molecular dynamics simulations have been employed to investigate the dynamic behavior of (S)-4-Isopropyl-2-oxazolidinone-substrate complexes in solution. These studies reveal that solvent molecules can play a significant role in modulating the conformational preferences and transition state geometries of the auxiliary. For example, protic solvents such as methanol can engage in hydrogen bonding with the auxiliary, altering the relative stability of competing pathways and influencing the overall selectivity of the reaction [5].

Implicit and explicit solvation models have been used to quantify these effects, providing a more nuanced understanding of how the reaction environment impacts stereoinduction. The integration of computational and experimental data has enabled the development of predictive models that account for both intrinsic and extrinsic factors in asymmetric synthesis.

Machine Learning and Data-Driven Insights

The application of machine learning techniques to the study of stereoinduction represents a burgeoning area of research. By training algorithms on large datasets of reaction outcomes and molecular descriptors, researchers have begun to uncover previously unrecognized correlations between auxiliary structure, reaction conditions, and selectivity [5]. These data-driven approaches complement traditional mechanistic studies, offering new avenues for the rational design of chiral auxiliaries and the optimization of asymmetric transformations.

Table 5. Machine Learning Predictions of Diastereoselectivity

Input FeaturesPredicted Diastereomeric Excess (%)Experimental Value (%)Reference
Auxiliary structure, solvent, temperature9596 [5]
Substrate electronics, auxiliary conformation9291 [5]

The close agreement between predicted and experimental values underscores the potential of computational methods to guide the development of next-generation chiral auxiliaries.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4S)-(-)-4-Isopropyl-2-oxazolidinone

Dates

Modify: 2023-09-19

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